molecular formula C14H22N2O4S2 B3008778 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide CAS No. 941945-08-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Cat. No. B3008778
CAS RN: 941945-08-0
M. Wt: 346.46
InChI Key: INAUPPWXXRWTIJ-UHFFFAOYSA-N
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Description

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide” is a compound that contains the sulfonamide motif . Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . The sulfonamide group is a tool well known to the medicinal chemist .


Synthesis Analysis

The sulfonamide group has been exploited for synthetic purposes as well as medicinal ones . One of the first applications of the sulfonamide in synthesis was documented in 1971 by Kenner et al. who described the use of a sulfonamide as a ‘safety catch’ linker for solid phase peptide synthesis .


Molecular Structure Analysis

The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .


Chemical Reactions Analysis

Sulfonamides have a fascinating reactivity profile . They have been used extensively in medicinal chemistry . The sulfonamide group includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .


Physical And Chemical Properties Analysis

The sulfonamide motif has properties of being resistant to hydrolysis while being transition-state mimetics of the peptide bond . This makes them valuable in the pharmaceutical industry .

Scientific Research Applications

Safety and Hazards

Sulfonic acids, which are organic analogs of sulfuric acid, are highly corrosive, react vigorously with water, and can cause skin burns . Therefore, substances containing sulfonic acids should be handled with care and appropriate safety measures .

Future Directions

The sulfonamide group has been underexploited by the synthetic chemist . An examination of the literature over the last fifty years reveals a fascinating reactivity profile for this group . Therefore, there is potential for further exploration and exploitation of this functional group in the future .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-7-8-13(10-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAUPPWXXRWTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

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